molecular formula C₂₅H₁₉D₁₀N₃O₃ B1157100 MRE-269-d10

MRE-269-d10

Cat. No.: B1157100
M. Wt: 429.58
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MRE-269-d10 (ACT-333679-d10) is a deuterium-labeled analog of MRE-269, the active metabolite of selexipag, a selective prostacyclin (IP) receptor agonist . Deuterium labeling involves replacing hydrogen atoms with deuterium at specific positions, a modification often employed to enhance metabolic stability or track pharmacokinetic behavior in preclinical studies. MRE-269 itself is critical for its role in vasodilation and inhibition of platelet aggregation, making it a therapeutic candidate for pulmonary arterial hypertension (PAH) . The deuterated version, this compound, retains the pharmacological activity of its parent compound while offering advantages in analytical studies, such as improved detection via mass spectrometry due to isotopic differentiation .

Properties

Molecular Formula

C₂₅H₁₉D₁₀N₃O₃

Molecular Weight

429.58

Synonyms

2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]-acetic-d10 Acid;  [4-[(5,6-Diphenylpyrazinyl)(1-methylethyl)amino]butoxy]-acetic-d10 Acid;  _x000B_2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic-d10 Acid; _x000B_ACT 333679-d10;  [4-[

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

A. MRE-269 (Non-deuterated Parent Compound)

  • Structure : Identical to MRE-269-d10 except for hydrogen atoms at the deuterium-labeled positions.
  • Pharmacology: Acts as a selective IP receptor agonist with EC₅₀ values in the nanomolar range. Demonstrates anti-proliferative effects on pulmonary artery smooth muscle cells .
  • Metabolism : Rapidly metabolized in vivo, limiting its half-life.

B. Selexipag (Parent Prodrug)

  • Role : Orally administered prodrug metabolized to MRE-269 in vivo.
  • Advantage: Improved bioavailability compared to direct IP agonists like epoprostenol.
  • Limitation : Requires metabolic activation, introducing variability in therapeutic response.

C. Other Deuterated Pharmaceuticals (e.g., Deutetrabenazine)

  • Shared Feature : Deuterium substitution to slow metabolic degradation.
  • Contrast: Unlike this compound, deutetrabenazine targets vesicular monoamine transporters and is used for Huntington’s disease.
Physicochemical and Handling Properties
Property This compound MRE-269 Selexipag
Molecular Weight ~436.5 g/mol (D10)† ~426.5 g/mol ~582.6 g/mol
Purity >98% >99% (reported) >99% (clinical grade)
Stability Short shelf life Standard Standard
Handling Requirements Controlled product; BSL certification may apply Standard protocols Standard protocols

†Estimated based on deuterium substitution (10 D atoms).

Pharmacokinetic and Analytical Advantages
  • Analytical Utility: The isotopic label allows precise tracking in mass spectrometry, distinguishing it from endogenous molecules in biological matrices .
Clinical and Regulatory Status
  • This compound: No clinical development reported; primarily used in research settings .
  • Selexipag : FDA-approved for PAH (2015).
  • Deuterated Drugs : Regulatory focus on safety of isotopic substitution (e.g., FDA guidelines for deuterated compounds).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.